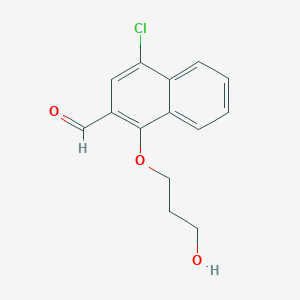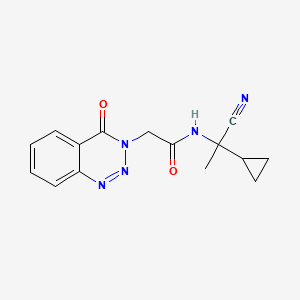![molecular formula C19H15N5O2 B2745399 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide CAS No. 1251576-96-1](/img/structure/B2745399.png)
1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrole ring, a quinoline moiety, and a pyridazine core
Méthodes De Préparation
The synthesis of 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Quinoline Synthesis: The quinoline moiety can be prepared using the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Pyridazine Formation: The pyridazine core can be synthesized through the reaction of hydrazine with a 1,4-diketone.
Coupling Reactions: The final step involves coupling the pyrrole, quinoline, and pyridazine intermediates under specific conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a therapeutic agent due to its unique structure and biological activity. It has been investigated for its anticancer, antibacterial, and antiviral properties.
Biology: In biological research, the compound is used as a probe to study various cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it a valuable tool in biochemical assays.
Industry: The compound’s chemical properties make it suitable for use in industrial processes, such as the synthesis of advanced materials and the development of new chemical products.
Mécanisme D'action
The mechanism of action of 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide: This compound shares the quinoline and pyrrole moieties but differs in the presence of a benzamide group instead of the pyridazine core.
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide: This compound also contains the quinoline and pyrrole moieties but includes a dimethylsulfamoyl group.
Propriétés
IUPAC Name |
1-methyl-6-oxo-N-(2-pyrrol-1-ylquinolin-8-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-23-17(25)10-8-15(22-23)19(26)20-14-6-4-5-13-7-9-16(21-18(13)14)24-11-2-3-12-24/h2-12H,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIZPCVLLSMMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2745316.png)


![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2745322.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2745327.png)
![N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2745328.png)

![1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2745333.png)
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B2745334.png)
![4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745335.png)
![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2745336.png)

![3-methoxy-N-methyl-N-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2745339.png)
